Chlorhydrate de déméthylchlorpromazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

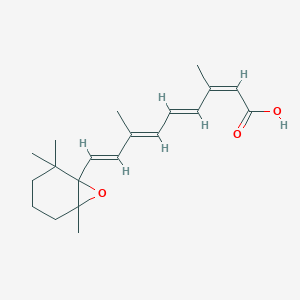

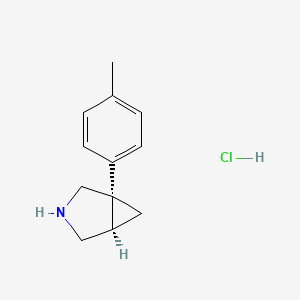

Demethyl Chlorpromazine Hydrochloride, also known as Demethyl Chlorpromazine Hydrochloride, is a useful research compound. Its molecular formula is C₁₆H₁₈Cl₂N₂S and its molecular weight is 341.3. The purity is usually 95%.

BenchChem offers high-quality Demethyl Chlorpromazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Demethyl Chlorpromazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photocatalyse et photolyse

Le chlorhydrate de déméthylchlorpromazine a été utilisé dans des études portant sur la photocatalyse et la photolyse {svg_1}. Dans ces études, le composé a été soumis à des conditions anaérobies et aérobies, et ses taux de conversion et ses intermédiaires ont été analysés à l’aide d’une technique de chromatographie en phase liquide couplée à la spectrométrie de masse (HPLC-MS) {svg_2}. Les résultats ont révélé différentes voies réactionnelles en fonction de la longueur d’onde d’irradiation et de la présence d’oxygène {svg_3}.

Formation de métabolites persistants

Une autre application intéressante du this compound est la formation de métabolites persistants {svg_4}. Par exemple, dans des conditions aérobies et sous irradiation UV (A), le sulfoxyde de chlorpromazine, un métabolite très persistant de la chlorpromazine, a été produit {svg_5}. Ce métabolite s’est avéré être très stable sous irradiation de lumière visible, même en présence du photocatalyseur {svg_6}.

Quantification des antioxydants

Le this compound a également été utilisé dans la quantification des antioxydants {svg_7}. Dans cette application, l’oxydation du chlorhydrate de chlorpromazine par le chrome (VI) a été utilisée pour former un radical stable de chlorhydrate de chlorpromazine dans un milieu d’acide orthophosphorique-alcool éthylique 1:1 {svg_8}. Cette méthode a été appliquée pour déterminer l’activité antioxydante de certains aliments et plantes médicinales {svg_9}.

Réactions de transfert d’électrons

Le composé a fait l’objet d’un grand nombre d’études utilisant un large éventail d’oxydants, choisis pour examiner le cours des réactions de transfert d’électrons {svg_10}. Cela en fait un outil précieux pour comprendre les mécanismes de ces réactions.

Mécanisme D'action

Target of Action

Demethyl Chlorpromazine Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior. The drug also has strong anti-adrenergic effects and can depress the release of hypothalamic and hypophyseal hormones .

Mode of Action

Demethyl Chlorpromazine Hydrochloride acts as an antagonist to dopaminergic receptors, blocking their activity . This blocking action is thought to be due to long-term adaptation by the brain to the drug . It also exhibits a strong alpha-adrenergic blocking effect and depresses the release of certain hormones .

Biochemical Pathways

The drug affects several biochemical pathways. The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, from which Demethyl Chlorpromazine Hydrochloride is derived, is N14-demethylation , followed by S5-oxidation . The metabolite mono-N-desmethylchlorpromazine can undergo further demethylation to form di-N-desmethylchlorpromazine .

Pharmacokinetics

After administration, Demethyl Chlorpromazine Hydrochloride is rapidly and virtually completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a large interindividual variation in bioavailability . The drug is widely distributed into most body tissues and fluids, crosses the blood-brain barrier, and is extensively metabolized in the liver . The mean half-lives of the distribution and elimination phases are 1.63 and 17.7 hours, respectively .

Result of Action

The antagonistic action of Demethyl Chlorpromazine Hydrochloride on dopaminergic receptors results in its antipsychotic effects, making it useful in the treatment of conditions like schizophrenia . It also has antiemetic properties, making it effective in controlling nausea and vomiting .

Action Environment

The action, efficacy, and stability of Demethyl Chlorpromazine Hydrochloride can be influenced by various environmental factors. For instance, the drug’s antiviral properties have been proposed for use against SARS-CoV-2, suggesting that its action can be influenced by the presence of viral pathogens . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Demethyl Chlorpromazine Hydrochloride interacts with various enzymes and proteins. It is known to be metabolized by cytochrome P450 isoenzyme 1A2 . The metabolic mechanisms of Demethyl Chlorpromazine Hydrochloride include S-oxidation, aromatic hydroxylation, and N-dealkylation . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Demethyl Chlorpromazine Hydrochloride, like Chlorpromazine, has actions at all levels of the central nervous system, primarily at subcortical levels . It influences cell function by blocking dopamine receptors, which is thought to be due to long-term adaptation by the brain . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Demethyl Chlorpromazine Hydrochloride involves its ability to block dopamine receptors . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, followed by S5-oxidation .

Dosage Effects in Animal Models

The effects of Demethyl Chlorpromazine Hydrochloride vary with different dosages in animal models

Metabolic Pathways

Demethyl Chlorpromazine Hydrochloride is involved in various metabolic pathways. It is metabolized by cytochrome P450 isoenzyme 1A2 . The main metabolic pathways include S-oxidation, aromatic hydroxylation, and N-dealkylation .

Transport and Distribution

Chlorpromazine, from which it is derived, is known to have a wide distribution in the body .

Subcellular Localization

Chlorpromazine, from which it is derived, is known to act at all levels of the central nervous system, primarily at subcortical levels .

Propriétés

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDISSMQVJRSCEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3953-65-9 |

Source

|

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

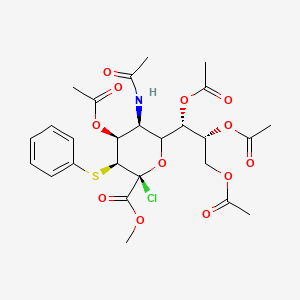

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)